molecular formula C29H27N9O2S2 B14925054 2-{[5-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide

2-{[5-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide

Cat. No.: B14925054
M. Wt: 597.7 g/mol
InChI Key: IEIRMYIERMIBLU-UHFFFAOYSA-N
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Description

2-{[5-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple heterocyclic structures, including pyrazolo, pyridin, triazol, and thieno rings, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-{[5-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes the formation of the pyrazolo[3,4-B]pyridin and triazol rings, followed by the introduction of the sulfanyl and acetamide groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes and equipment.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions may vary based on the desired transformation.

    Major Products: The products formed depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

    Medicine: The compound could be explored for its therapeutic potential in treating diseases or conditions.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[5-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds may include:

These compounds share some structural features but differ in their specific arrangements and functional groups, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C29H27N9O2S2

Molecular Weight

597.7 g/mol

IUPAC Name

2-[[5-(3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide

InChI

InChI=1S/C29H27N9O2S2/c1-15-13-20(23-16(2)34-38(26(23)30-15)18-9-6-5-7-10-18)25-32-33-29(36(25)4)41-14-22(39)35-37-17(3)31-27-24(28(37)40)19-11-8-12-21(19)42-27/h5-7,9-10,13H,8,11-12,14H2,1-4H3,(H,35,39)

InChI Key

IEIRMYIERMIBLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C4=NN=C(N4C)SCC(=O)NN5C(=NC6=C(C5=O)C7=C(S6)CCC7)C

Origin of Product

United States

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